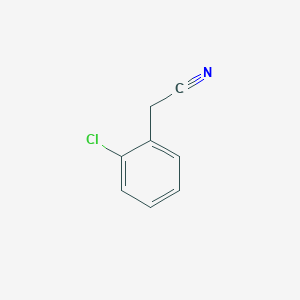

2-Chlorobenzyl cyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39462. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDUURPIPLIGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182773 | |

| Record name | (o-Chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2856-63-5 | |

| Record name | (2-Chlorophenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2856-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002856635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorobenzyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (o-Chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (o-chlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzyl cyanide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y6ZL4BQ95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorobenzyl cyanide synthesis from 2-chlorobenzyl chloride

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzyl Cyanide from 2-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from 2-chlorobenzyl chloride. It details the underlying reaction mechanism, compares various synthetic methodologies through quantitative data, and offers detailed experimental protocols. The primary focus is on the nucleophilic substitution reaction, with particular emphasis on the highly efficient phase-transfer catalysis (PTC) method.

Introduction and Reaction Mechanism

This compound, also known as (2-chlorophenyl)acetonitrile, is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The most direct and industrially significant method for its preparation is the cyanation of 2-chlorobenzyl chloride.[1]

The core transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this single, concerted step, the cyanide anion (CN⁻), acting as a potent nucleophile, attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This attack occurs from the side opposite the chlorine atom, which serves as the leaving group, resulting in an inversion of stereochemistry (though not relevant for this achiral molecule). The reaction rate is dependent on the concentration of both the substrate (2-chlorobenzyl chloride) and the nucleophile (cyanide).[1]

A primary challenge in this synthesis is the mutual insolubility of the reactants: 2-chlorobenzyl chloride is soluble in organic solvents, while the typical cyanide source, sodium cyanide (NaCN), is soluble in water.[1][2] This immiscibility leads to slow reaction rates.[2] To overcome this, two main approaches are employed: using a co-solvent system (e.g., aqueous ethanol) or, more effectively, utilizing phase-transfer catalysis.[1][2]

Comparative Data on Synthesis Methodologies

The choice of solvent, catalyst, and reaction conditions significantly impacts reaction time and yield. Phase-transfer catalysis generally offers superior results by facilitating the transport of the cyanide nucleophile into the organic phase.[1][2]

| Method / Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Classical Method | ||||

| Sodium Cyanide | Ethanol / Water | 83 - 85 | 4 | >81[3] |

| Sodium Cyanide | Ethanol / Water | Reflux | 4 | 80 - 90[4] |

| Phase-Transfer Catalysis (PTC) | ||||

| Tetrabutylammonium (B224687) Chloride | Water (minimal) | 70 - 85 | 3.5 | 100 (conversion)[5] |

| Neocerizin (a PTC) | Aqueous NaCN solution added to substrate | 100 - 104 | 5 | >81[3] |

| Quaternary Ammonium (B1175870) Salt | Water / Organic | 85 | 4 | High[3] |

| Alternative Catalysis | ||||

| Cuprous Iodide / K₄[Fe(CN)₆] | Toluene | 180 | 20 | 48 - 85[6] |

Experimental Protocols

Safety Precaution: These protocols involve highly toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An emergency cyanide poisoning antidote kit should be available.

Protocol 1: Synthesis via Phase-Transfer Catalysis (PTC)

This method is highly efficient and avoids the need for large volumes of organic co-solvents.[2][5]

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel.

-

Heating mantle.

Reagents:

-

2-Chlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium chloride (or other suitable quaternary ammonium salt)

-

Water

Procedure:

-

Into the reaction flask, add solid sodium cyanide (1.0 eq) and a minimal amount of water (e.g., a volume ratio of water to substrate of ~0.01) to form a concentrated aqueous phase.[5]

-

Add the phase-transfer catalyst, tetrabutylammonium chloride (e.g., 0.0012 eq relative to the substrate).[5]

-

Begin vigorous stirring to ensure good mixing between the phases.

-

Add 2-chlorobenzyl chloride (1.0 eq) to the mixture.[5]

-

Heat the reaction mixture to 70-85°C.[5]

-

Maintain the temperature and vigorous stirring for approximately 3-4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature.

-

Add water to dissolve the precipitated sodium chloride and any remaining sodium cyanide.[3]

-

Transfer the mixture to a separatory funnel. The product, being organic, will form a separate layer. Separate the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent.

-

The crude this compound is purified by vacuum distillation to yield the final product.[3]

Protocol 2: Synthesis in Aqueous Ethanol

This is a traditional, well-established procedure for benzyl (B1604629) cyanides.[4]

Apparatus:

-

A round-bottom flask fitted with a reflux condenser and a separatory funnel.

-

Water bath or heating mantle.

Reagents:

-

2-Chlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

95% Ethanol

-

Water

Procedure:

-

In the flask, dissolve sodium cyanide (e.g., 1.25 eq) in warm water.[4]

-

Prepare a solution of 2-chlorobenzyl chloride (1.0 eq) in 95% ethanol.[4]

-

With stirring, add the ethanolic solution of 2-chlorobenzyl chloride to the aqueous cyanide solution over 30-45 minutes.[4]

-

Heat the resulting mixture to reflux (approx. 83-85°C) for 4 hours.[3][4]

-

After the reflux period, cool the mixture to room temperature.

-

Filter the mixture by suction to remove the bulk of the precipitated sodium chloride.[4]

-

Transfer the filtrate to a distillation apparatus and distill off the ethanol.

-

The remaining crude product can be isolated by extraction into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over an anhydrous drying agent.

-

After filtering, purify the product by distillation under reduced pressure to obtain pure this compound.[4]

Visualization of the PTC Workflow

The efficiency of phase-transfer catalysis lies in its ability to bridge the phase gap between the aqueous nucleophile and the organic substrate. The catalyst shuttles the cyanide anion into the organic phase where the reaction can proceed rapidly.[1][2]

References

- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. snowhitechem.com [snowhitechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 6. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chlorobenzyl Cyanide

CAS Number: 2856-63-5

This technical guide provides a comprehensive overview of 2-Chlorobenzyl cyanide, also known as (2-chlorophenyl)acetonitrile, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a combustible liquid that appears colorless to pale yellow. It is soluble in alcohol. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2856-63-5 | |

| Molecular Formula | C₈H₆ClN | |

| Molecular Weight | 151.59 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 240-242 °C (lit.) | |

| Melting Point | 24 °C (lit.) | |

| Density (at 20°C) | ~1.18 g/mL | |

| Refractive Index (n20/D) | ~1.544 (lit.) | |

| Flash Point | >110 °C (>230 °F) - closed cup |

Synthesis

The primary synthetic route to this compound is through the nucleophilic substitution reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction is typically carried out by heating the reactants under reflux. The efficiency of the synthesis can be enhanced by the use of phase-transfer catalysts, like quaternary ammonium (B1175870) salts, which facilitate the reaction between the organic-soluble 2-chlorobenzyl chloride and the aqueous-soluble cyanide salt.

Experimental Protocol: Synthesis of this compound (Adapted from a general procedure for benzyl (B1604629) cyanides)

This is an adapted protocol based on general methods for benzyl cyanide synthesis and should be optimized for specific laboratory conditions.

Materials:

-

2-Chlorobenzyl chloride

-

Sodium cyanide (or Potassium cyanide)

-

Water

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium cyanide in water.

-

Slowly add a solution of 2-chlorobenzyl chloride in ethanol to the cyanide solution with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate of inorganic salts forms, it can be removed by filtration.

-

Transfer the filtrate to a separatory funnel. The organic layer containing the this compound is separated.

-

The crude product is then purified by vacuum distillation.

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2-Chlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-chlorobenzyl cyanide (also known as (2-chlorophenyl)acetonitrile). This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior is crucial for its safe handling, storage, and effective utilization in synthetic pathways.

Chemical Stability and Storage

This compound is a combustible solid that is considered stable under recommended storage conditions.[2] However, it is sensitive to incompatible materials and certain environmental factors.

Storage Recommendations:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible substances such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]

Shelf Life: While specific shelf-life studies for this compound are not readily available in the literature, one supplier suggests a shelf life of 60 months for the analogous m-chloro benzyl (B1604629) cyanide under appropriate storage conditions.

Hazardous Reactions and Decomposition

Contact with strong acids can liberate very toxic hydrogen cyanide gas.[4] The covalent cyano group is endothermic, and many organic nitriles can be reactive under certain conditions. Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions. The combination of bases and nitriles can also produce hydrogen cyanide.[4]

Upon combustion, this compound can decompose to produce a range of hazardous substances, including:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride gas

-

Hydrogen cyanide[2]

Chemical Reactivity

The reactivity of this compound is primarily centered around its two functional groups: the nitrile group (-C≡N) and the activated benzylic methylene (B1212753) group (-CH₂-), as well as the chlorinated aromatic ring.

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. This allows for a variety of nucleophilic addition reactions.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either 2-chlorophenylacetamide (partial hydrolysis) or 2-chlorophenylacetic acid (complete hydrolysis).[5]

Experimental Protocol for Hydrolysis to 2-Chlorophenylacetic Acid (General Procedure): A common method for the hydrolysis of benzyl cyanide derivatives involves heating with a strong acid, such as sulfuric or hydrochloric acid, in an aqueous solution.

-

Reactants: this compound, sulfuric acid, water.

-

Procedure: A mixture of this compound, water, and concentrated sulfuric acid is heated under reflux with stirring for several hours. The reaction mixture is then cooled and poured into cold water to precipitate the product. The crude 2-chlorophenylacetic acid can be collected by filtration and purified by recrystallization.

-

Note: The reaction can be vigorous, and appropriate safety precautions should be taken.

The nitrile group can be reduced to a primary amine, 2-(2-chlorophenyl)ethanamine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another viable method.

Experimental Protocol for Reduction with LiAlH₄ (General Procedure):

-

Reactants: this compound, lithium aluminum hydride (LiAlH₄), anhydrous solvent (e.g., diethyl ether or THF), and an aqueous workup solution.

-

Procedure: A solution of this compound in an anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred, often with gentle heating, to ensure the reaction goes to completion. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to decompose the excess LiAlH₄ and the aluminum complexes. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield the primary amine.[6]

Grignard reagents add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone. For example, the reaction of this compound with a Grignard reagent, followed by aqueous workup, would produce a ketone.

The nitrile group can participate as a 2π electron component in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form five-membered heterocyclic rings like tetrazoles.[5] For instance, the reaction with sodium azide (B81097) would yield 5-(2-chlorobenzyl)-1H-tetrazole.[5]

Reactions of the Benzylic Methylene Group

The methylene group adjacent to both the aromatic ring and the nitrile group is activated and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbon can then participate in various carbon-carbon bond-forming reactions.

The active methylene group is susceptible to oxidation. For example, oxidation with selenium dioxide (SeO₂) can convert the methylene group into a carbonyl group, yielding 2-chlorobenzoyl cyanide.[5]

Reactions of the Aromatic Ring

The chlorine substituent on the aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of a catalyst.

Role in Drug Development and Agrochemicals

Benzyl cyanide derivatives are important precursors in the synthesis of a wide range of biologically active molecules.

Pharmaceuticals

While specific examples of drugs synthesized directly from this compound are not extensively documented, the analogous p-chlorobenzyl cyanide is a key starting material for the antimalarial drug Pyrimethamine.[5] this compound itself is a valuable building block for creating libraries of compounds for drug discovery. For instance, it has been used in the synthesis of benzo[7][8]imidazo[2,1-b]thiazoles, which are heterocyclic scaffolds of interest in medicinal chemistry.[9]

Agrochemicals

Derivatives of this compound have shown promise as fungicides.[5] For example, imidazole-containing benzyl cyanide derivatives have been synthesized and shown to possess potent antifungal properties.[5] The mechanism of action for some fungicidal pyrrole (B145914) derivatives, which can be synthesized from benzyl cyanides, is believed to be the uncoupling of oxidative phosphorylation.[8]

Quantitative Data Summary

Quantitative data on the reactivity and stability of this compound is sparse in the publicly available literature. The following table summarizes the available physical properties and provides context with data from related compounds where necessary.

| Property | This compound | Notes |

| Molecular Formula | C₈H₆ClN | |

| Molecular Weight | 151.59 g/mol | [10] |

| Melting Point | 24 °C | |

| Boiling Point | 240-242 °C | |

| Flash Point | > 110 °C | Closed cup[10] |

| Hydrolysis Rate Constant | Data not available | A study on p-chlorobenzoyl cyanide shows pH-dependent kinetics.[3] |

| Thermal Decomposition Temp. | Data not available | |

| Heat of Formation (gas, ΔfH°gas) | 165.75 kJ/mol | Joback Calculated Property |

Conclusion

This compound is a moderately stable compound with a rich and versatile chemical reactivity profile. Its nitrile and activated methylene groups provide avenues for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. While detailed quantitative kinetic and thermal stability data are not extensively documented, a thorough understanding of its qualitative reactivity and safe handling practices, as outlined in this guide, is essential for its effective application in research and development, particularly in the fields of pharmaceuticals and agrochemicals. Further experimental studies are warranted to quantify its reaction kinetics and thermal decomposition profile to enable more precise process control and safety assessments.

References

- 1. CHLOROBENZYL [sdfine.com]

- 2. CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide - Google Patents [patents.google.com]

- 3. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound | 2856-63-5 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-クロロベンジルシアニド 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chlorobenzyl Cyanide in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl cyanide, also known as (2-chlorophenyl)acetonitrile, is a versatile bifunctional organic molecule featuring a chlorinated benzene (B151609) ring and a nitrile group attached to a methylene (B1212753) bridge. This unique structure imparts a rich and diverse reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key building block for active pharmaceutical ingredients (APIs) and pesticides.

The core reactivity of this compound stems from two primary sites: the electrophilic benzylic carbon and the nucleophilic/electrophilic nature of the cyanide group. The ortho-chloro substituent on the phenyl ring also exerts a significant electronic and steric influence on the molecule's reactivity. This technical guide provides a comprehensive overview of the fundamental mechanisms of action of this compound in key organic reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and organic synthesis.

Core Reaction Mechanisms

The chemical behavior of this compound is dominated by reactions at the benzylic position and transformations of the nitrile functionality.

Synthesis via Nucleophilic Substitution: The SN2 Pathway

The most common and industrially significant method for the synthesis of this compound is the nucleophilic substitution reaction between 2-chlorobenzyl chloride and an alkali metal cyanide, typically sodium cyanide (NaCN).[1] Given that 2-chlorobenzyl chloride is a primary benzylic halide, this transformation predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

In this concerted, single-step reaction, the cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon from the backside relative to the departing chloride leaving group. This backside attack leads to a trigonal bipyramidal transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the central carbon atom. The reaction rate is dependent on the concentration of both the substrate (2-chlorobenzyl chloride) and the nucleophile (cyanide ion).[1]

References

Spectroscopic Profile of 2-Chlorobenzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chlorobenzyl cyanide (CAS No. 2856-63-5), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, primarily sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.51 - 7.46 | Multiplet | 1H | Aromatic CH |

| 7.35 - 7.25 | Multiplet | 3H | Aromatic CH |

| 3.84 | Singlet | 2H | CH₂ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 134.1 | Aromatic C-Cl |

| 131.2 | Aromatic C |

| 130.4 | Aromatic CH |

| 129.8 | Aromatic CH |

| 127.6 | Aromatic CH |

| 127.5 | Aromatic CH |

| 117.1 | CN |

| 21.8 | CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3069, 3037, 2939 | Weak | Aromatic & Aliphatic C-H Stretch |

| 2252 | Strong | C≡N Stretch |

| 1594, 1576, 1477, 1447 | Medium-Strong | Aromatic C=C Stretch |

| 1211 | Medium | C-C Stretch |

| 1052, 1037 | Strong | C-Cl Stretch |

| 756 | Strong | C-H Bend (ortho-disubstituted) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 151 | 45 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 153 | 15 | [M+2]⁺ (Isotope peak, ³⁷Cl) |

| 116 | 100 | [M-Cl]⁺ |

| 89 | 30 | [C₇H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The instrument is typically a 300-500 MHz NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

A standard pulse program for a one-dimensional proton spectrum is used.

-

The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

The instrument is the same as for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 75-125 MHz).

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[1]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid or liquid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The final spectrum is a ratio of the sample spectrum to the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[3]

-

The sample is vaporized in the ion source.[4]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

-

This causes ionization and fragmentation of the molecule.[5]

-

The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).[4]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural correlations of this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Key spectroscopic correlations for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 2-Chlorobenzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl cyanide, also known as (2-chlorophenyl)acetonitrile, is a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its solubility in common organic solvents is fundamental for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing formulations. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for assessing its solubility profile.

While extensive searches of scientific literature and chemical databases have been conducted, it is important to note that specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter) for this compound in common organic solvents remains largely unpublished. However, qualitative descriptions and data for analogous compounds provide valuable insights into its likely solubility characteristics.

Qualitative Solubility Profile

Based on available safety data sheets and chemical supplier information, this compound is generally described as being "soluble in alcohol." [cite: ] This suggests good miscibility with polar protic solvents like ethanol (B145695) and methanol. Information regarding the isomeric compound, 4-chlorobenzyl cyanide, indicates solubility in a broader range of common organic solvents, including acetone (B3395972) and ethanol. This suggests that this compound is also likely to be soluble in polar aprotic solvents. Its use in ethanol-water mixtures for certain synthetic procedures further corroborates its solubility in ethanol.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Compound | Qualitative Solubility |

| Alcohol (general) | This compound | Soluble |

| Ethanol | This compound | Implied soluble from synthetic procedures |

| Acetone | 4-Chlorobenzyl Cyanide | Soluble |

| Ethanol | 4-Chlorobenzyl Cyanide | Soluble |

| Benzene | 4-Chlorobenzyl Cyanide | Soluble |

| Toluene | 4-Chlorobenzyl Cyanide | Soluble |

Note: The solubility of this compound in solvents other than alcohol is inferred from the behavior of its isomer and general principles of solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise, quantitative solubility data, the following gravimetric method provides a reliable and straightforward approach.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a solid phase remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of this compound is recommended).

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Conclusion

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chlorobenzyl Cyanide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 2-chlorobenzyl cyanide, a versatile intermediate in organic synthesis. The document outlines the key reactive sites of the molecule, supported by theoretical principles and practical experimental protocols.

Molecular Structure and Electronic Properties

This compound, also known as (2-chlorophenyl)acetonitrile, possesses a unique combination of functional groups that dictate its reactivity. The molecule consists of a benzene (B151609) ring substituted with a chlorine atom and a cyanomethyl group at the ortho position. This arrangement gives rise to several potential sites for both electrophilic and nucleophilic attack.

The electronic properties of this compound can be understood by considering the inductive and resonance effects of its substituents. The chlorine atom is an electronegative element that withdraws electron density from the aromatic ring through the sigma bond (inductive effect). However, it also possesses lone pairs of electrons that can be donated to the ring via resonance. The cyanomethyl group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the triple bond character of the nitrile group.

Key Reactive Sites and Their Chemical Behavior

Based on its structure, this compound exhibits reactivity at three primary locations: the cyanide group, the benzylic carbon, and the aromatic ring.

The Cyanide Group: A Dual-Reactivity Center

The carbon-nitrogen triple bond of the cyanide group is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic.[1] This duality allows the cyanide group to participate in a variety of chemical transformations.

-

Electrophilic Carbon: The electron-deficient carbon atom of the nitrile is susceptible to attack by nucleophiles. This is most commonly observed in hydrolysis and reactions with organometallic reagents.

-

Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, although this reactivity is less commonly exploited than the electrophilicity of the carbon.

The Benzylic Carbon: A Nucleophilic Center upon Deprotonation

The methylene (B1212753) (-CH2-) group situated between the aromatic ring and the cyanide group is known as the benzylic position. The protons on this carbon are acidic due to the electron-withdrawing nature of both the adjacent phenyl and cyano groups. Deprotonation by a strong base generates a resonance-stabilized carbanion, which is a potent nucleophile. This nucleophilic benzylic carbon can then react with various electrophiles, most notably in alkylation reactions.

The Aromatic Ring: A Site for Electrophilic Substitution

The benzene ring in this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the existing substituents. Both the chloro and the cyanomethyl groups are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. The chloro group is an ortho-, para-director, while the cyanomethyl group is a meta-director. The outcome of an electrophilic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile.

Experimental Protocols and Methodologies

The following sections provide detailed experimental procedures that illustrate the reactivity at the key sites of this compound and its analogs.

Reactions at the Cyanide Group

The electrophilic carbon of the nitrile group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

This protocol is adapted from the hydrolysis of benzyl (B1604629) cyanide.

-

In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.

-

To this solution, add 700 g (approximately 4.6 moles) of this compound.

-

Heat the mixture under reflux with stirring for three hours.

-

After cooling slightly, pour the reaction mixture into 2 liters of cold water with stirring to prevent the formation of a solid mass.

-

Filter the precipitated crude 2-chlorophenylacetic acid.

-

Wash the crude product by melting it under hot water and decanting the water; repeat this washing step several times.

-

After the final wash, pour off the hot water while the product is still molten.

-

Transfer the molten acid to a Claisen flask for distillation under reduced pressure to obtain the purified product.

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

Experimental Protocol (Catalytic Hydrogenation):

This protocol is adapted from the reduction of benzyl cyanide.

-

In a 2-liter high-pressure hydrogenation bomb, place 1 kg (approximately 6.6 moles) of purified this compound and one tablespoon of Raney nickel catalyst.

-

Securely fasten the cap and introduce 150 mL of liquid ammonia (B1221849) to minimize the formation of secondary amines.

-

Introduce hydrogen gas until the pressure reaches approximately 2000 psi.

-

Heat the bomb to 120-130°C and commence shaking. The reduction is typically complete within an hour.

-

After cooling and carefully venting the bomb, remove the contents.

-

Rinse the bomb with a small amount of ether and combine the liquids.

-

Filter the mixture to remove the catalyst.

-

Remove the ether by distillation, and then fractionally distill the residue under reduced pressure to yield 2-(2-chlorophenyl)ethan-1-amine.

Reaction at the Benzylic Carbon

The acidity of the benzylic protons allows for deprotonation and subsequent alkylation.

Experimental Protocol (Phase-Transfer Catalyzed Alkylation):

This protocol is a general method for the alkylation of benzyl cyanides.

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, prepare a mixture of 25 mmol of this compound, 9 mL of a 50% (w/w) aqueous sodium hydroxide (B78521) solution, and 0.25 mmol of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

-

To this vigorously stirred two-phase system, add 40 mmol of an alkylating agent (e.g., an alkyl bromide or iodide).

-

Maintain the reaction with vigorous stirring for a specified time (e.g., 1 hour), monitoring the progress by an appropriate method such as gas chromatography.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

Reaction at the Aromatic Ring

Electrophilic nitration introduces a nitro group onto the aromatic ring. The directing effects of the chloro and cyanomethyl groups will influence the position of substitution.

Experimental Protocol (Nitration):

This protocol is adapted from the nitration of benzyl cyanide.

-

In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid in a 1:1 (v/v) ratio.

-

Cool this acid mixture to 10°C in an ice-salt bath.

-

Slowly add purified this compound dropwise to the stirred acid mixture, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, remove the ice bath and continue stirring for one hour at room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Filter the solid precipitate and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the nitro-substituted this compound isomers.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN | --INVALID-LINK-- |

| Molecular Weight | 151.59 g/mol | --INVALID-LINK-- |

| CAS Number | 2856-63-5 | --INVALID-LINK-- |

| Appearance | White to light yellow powder or liquid | --INVALID-LINK-- |

| Melting Point | 22.0 to 25.0 °C | --INVALID-LINK-- |

| Boiling Point | >110 °C (closed cup) | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | Characteristic nitrile (C≡N) stretch around 2250 cm⁻¹ | --INVALID-LINK-- |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 151 | --INVALID-LINK-- |

Visualizations

Caption: Key electrophilic and nucleophilic sites in this compound.

Caption: Experimental workflow for the hydrolysis of this compound.

Caption: Logical relationship for the alkylation of the benzylic carbon.

References

Technical Guide: Synthesis and Reactivity of 2-Chlorobenzyl Cyanide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzyl cyanide, a critical intermediate in the development of various pharmaceuticals. The primary focus is on its most prevalent synthesis route: the nucleophilic substitution reaction between 2-chlorobenzyl chloride and sodium cyanide. This document details the underlying reaction mechanisms, provides established experimental protocols, and summarizes quantitative data from various synthetic approaches. Additionally, it explores the potential for subsequent reactions of the product, such as nucleophilic aromatic substitution. All data is presented to facilitate comparison, and key processes are visualized using logical diagrams to enhance understanding for research and development applications.

Synthesis of this compound from 2-Chlorobenzyl Chloride

The industrial production and laboratory-scale synthesis of this compound (also known as (2-chlorophenyl)acetonitrile) predominantly rely on the reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN).[1] This transformation is a classic example of a nucleophilic substitution reaction, offering directness and typically high yields.[1]

Primary Reaction Mechanism: SN2 Pathway

Given that 2-chlorobenzyl chloride is a primary benzylic halide, the synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted, single-step reaction, the cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon. This attack occurs from the side opposite the chloride leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[1] The chlorine on the benzene (B151609) ring is unreactive under these conditions as it is attached to an sp²-hybridized carbon of the aromatic system.[2]

References

A Comprehensive Technical Guide to the Hydrolysis of 2-Chlorobenzyl Cyanide into 2-Chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical hydrolysis of 2-chlorobenzyl cyanide, a critical process for the synthesis of 2-chlorophenylacetic acid. This synthesis is a fundamental reaction in the production of various pharmaceuticals, notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. This guide details the primary reaction pathways, summarizes quantitative data from established methods, and provides detailed experimental protocols for both acid and base-catalyzed hydrolysis.

Core Reaction Pathways

The conversion of this compound (also known as 2-chlorophenylacetonitrile) to 2-chlorophenylacetic acid is a classic nitrile hydrolysis reaction. The process involves the transformation of the nitrile group (-C≡N) into a carboxylic acid group (-COOH). This transformation typically proceeds through a two-step mechanism involving the initial formation of a 2-chlorophenylacetamide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. The reaction can be effectively catalyzed by either strong acids or strong bases.[1]

Caption: General hydrolysis pathway of this compound.

Quantitative Data Summary

The efficiency and outcome of the hydrolysis are highly dependent on the chosen catalyst, reaction temperature, and duration. Both acid and base-catalyzed methods are well-documented, each presenting distinct advantages and disadvantages. Acid hydrolysis, particularly with sulfuric acid, often proceeds smoothly, while alkaline hydrolysis requires a subsequent acidification step and contends with the formation of ammonia (B1221849) as a by-product.[2][3]

| Method | Catalyst/Reagent | Temperature (°C) | Reaction Time | Reported Yield | Reference |

| Acid Hydrolysis | Sulfuric Acid (50-55%) | 150 - 180 | Not specified (Microchannel reactor) | 95.9% | [4] |

| Acid Hydrolysis | Hydrochloric Acid | 50 - 120 | 1.5 - 5 hours | Not specified | [2] |

| Acid Hydrolysis | Sulfuric Acid / Water | Reflux | 3 hours | ~80% (for benzyl (B1604629) cyanide) | [3] |

| Base Hydrolysis | 1 N Sodium Hydroxide | Reflux | Overnight | 60% (for 2,6-dichlorobenzyl cyanide) | [5] |

| Base Hydrolysis | Sodium Hydroxide / Water | 40 | 12 hours | 93.7% (from 2-chlorobenzyl chloride) | [6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for both acid and base-catalyzed hydrolysis, derived from established literature.

Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid

This protocol is adapted from procedures that utilize strong mineral acids for hydrolysis and aims for a high conversion rate by employing elevated temperatures.[4][7]

References

- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]

- 2. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

Alternative Synthetic Routes for 2-Chlorobenzyl Cyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for the preparation of 2-chlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The document details the prevalent method involving the nucleophilic substitution of 2-chlorobenzyl chloride, including variations with phase-transfer catalysis. Alternative pathways, such as the synthesis from 2-chlorotoluene (B165313) and the Sandmeyer reaction leading to the isomeric 2-chlorobenzonitrile (B47944), are also discussed. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering detailed experimental protocols, comparative data, and visual representations of the synthetic workflows.

Introduction

This compound, also known as (2-chlorophenyl)acetonitrile, is a versatile chemical intermediate. Its structure, featuring a substituted aromatic ring and a reactive nitrile group, makes it a valuable building block in organic synthesis. The primary application of this compound lies in the pharmaceutical industry as a precursor for the synthesis of a range of active pharmaceutical ingredients (APIs). A notable example is its use in the production of the benzodiazepine (B76468) drug Lorazepam. Given its industrial significance, the development of efficient, cost-effective, and sustainable synthetic methods is of paramount importance. This guide explores the established and alternative routes to this important compound.

Primary Synthetic Route: Nucleophilic Substitution of 2-Chlorobenzyl Chloride

The most common and industrially favored method for the synthesis of this compound is the reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN).[1] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the cyanide anion (CN⁻) displaces the chloride ion from the benzylic carbon of 2-chlorobenzyl chloride.[1]

The reaction is typically carried out by heating the reactants in a suitable solvent system.[1] Common solvents include aqueous ethanol (B145695) or acetone, which help to dissolve both the organic substrate and the inorganic cyanide salt.[1][2] The use of phase-transfer catalysts (PTCs) has been shown to significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase.[1]

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes various reported conditions for the synthesis of benzyl (B1604629) cyanides via nucleophilic substitution, which are analogous to the synthesis of this compound.

| Starting Material | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Chlorobenzyl chloride | Sodium Cyanide | None | Ethanol/Water | 83-85 | 4 | >81 | [3] |

| p-Chlorobenzyl chloride | Sodium Cyanide | Neocerizin | Water | 100-104 | 5 | >81 | [3] |

| p-Chlorobenzyl chloride | Sodium Cyanide | Phase Transfer Catalyst | Water | 40-60 (addition), 85 (reaction) | 4 | Not specified | [3] |

| p-Chlorobenzyl chloride | Sodium Cyanide | Tetra-n-butylammonium chloride | Water (minimal) | 70-85 | 3.5 | 100 (conversion) | [4] |

| Benzyl chloride | Sodium Cyanide | None | 95% Ethanol/Water | Reflux | 4 | 80-90 | [2] |

Detailed Experimental Protocols

This protocol is adapted from a general procedure for the synthesis of benzyl cyanide.[2]

Materials:

-

2-Chlorobenzyl chloride

-

Sodium cyanide (96-98% pure)

-

95% Ethanol

-

Water

Equipment:

-

Round-bottom flask with a reflux condenser and a separatory funnel

-

Heating mantle or water bath

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a 5-L round-bottom flask, place 500 g (10 moles) of powdered sodium cyanide and 450 mL of water.

-

Warm the mixture on a water bath to dissolve the sodium cyanide.

-

In a separatory funnel, prepare a mixture of 1 kg (approximately 6.2 moles) of 2-chlorobenzyl chloride and 1 kg of 95% ethanol.

-

Add the 2-chlorobenzyl chloride/ethanol mixture to the sodium cyanide solution over 30-45 minutes.

-

Heat the reaction mixture under reflux using a steam bath for four hours.

-

Cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol.

-

Distill off the ethanol from the filtrate.

-

Cool the residue, separate the organic layer (crude this compound), and purify by vacuum distillation.

This protocol is based on a general method for the preparation of benzyl cyanides using a phase-transfer catalyst.[3][4]

Materials:

-

2-Chlorobenzyl chloride

-

Sodium cyanide

-

Tetra-n-butylammonium chloride (or other suitable PTC)

-

Water

Equipment:

-

Jacketed reaction vessel with a stirrer, thermometer, and reflux condenser

Procedure:

-

To a reaction vessel, add solid sodium cyanide and a minimal amount of water. Heat to 40°C to dissolve the cyanide.

-

Add a catalytic amount of a phase-transfer catalyst (e.g., 1-2 mol% relative to the benzyl chloride).

-

Slowly add 2-chlorobenzyl chloride to the mixture while maintaining the temperature between 40-60°C.

-

After the addition is complete, heat the reaction mixture to 85°C and stir for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Add water to dissolve the precipitated sodium chloride and separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and purify by vacuum distillation.

Alternative Synthetic Route 1: From 2-Chlorotoluene

An alternative pathway to this compound begins with 2-chlorotoluene. This is a two-step process involving the free-radical chlorination of the methyl group to yield 2-chlorobenzyl chloride, which is then converted to the desired cyanide via the nucleophilic substitution reaction described in Section 2.

Workflow Diagram

Caption: Synthesis of this compound from 2-Chlorotoluene.

Detailed Experimental Protocol

This protocol describes the chlorination of 2-chlorotoluene using sulfuryl chloride.[5]

Materials:

-

2-Chlorotoluene

-

Sulfuryl chloride

-

Benzoyl peroxide or azo-bis-isobutyronitrile (AIBN)

Equipment:

-

Round-bottom flask with a reflux condenser and a calcium chloride tube

-

Heating mantle

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 2-chlorotoluene and sulfuryl chloride in a 1.2:1 molar ratio.

-

Add a catalytic amount of benzoyl peroxide or AIBN (0.002 moles per mole of sulfuryl chloride).

-

Heat the mixture to reflux. Add additional portions of the initiator every hour.

-

Continue refluxing for 8-10 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture, wash with water, and dry over magnesium sulfate.

-

Purify the resulting 2-chlorobenzyl chloride by vacuum distillation. A yield of approximately 75% can be expected.[5]

The 2-chlorobenzyl chloride obtained from Step 1 can then be converted to this compound using either of the protocols described in Section 2.3.

Alternative Synthetic Route 2: Sandmeyer Reaction (for 2-Chlorobenzonitrile)

It is important to distinguish this compound from its isomer, 2-chlorobenzonitrile. The Sandmeyer reaction provides a route to the latter, starting from 2-chloroaniline (B154045).[6] In this reaction, the amino group of an aromatic amine is converted into a diazonium salt, which is then displaced by a cyanide group in the presence of a copper(I) cyanide catalyst.[6][7]

While this route does not produce this compound directly, 2-chlorobenzonitrile can be a useful intermediate in its own right or potentially converted to this compound through further synthetic steps (e.g., reduction of the nitrile to an amine, followed by Sandmeyer-type reactions, although this would be a convoluted route).

Sandmeyer Reaction Pathway

Caption: Sandmeyer reaction for the synthesis of 2-Chlorobenzonitrile.

General Experimental Protocol for Sandmeyer Cyanation

The following is a general procedure for the Sandmeyer cyanation of an aromatic amine.

Materials:

-

2-Chloroaniline

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Copper(I) cyanide

-

Sodium cyanide

Equipment:

-

Beaker or flask for diazotization, cooled in an ice bath

-

Stirring apparatus

-

Dropping funnel

Procedure: Part 1: Diazotization

-

Dissolve 2-chloroaniline in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir vigorously.

-

The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with stirring.

-

A vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

-

The product, 2-chlorobenzonitrile, can then be isolated by steam distillation or solvent extraction, followed by purification.

Conclusion

The synthesis of this compound is most directly and efficiently achieved through the nucleophilic substitution of 2-chlorobenzyl chloride with an alkali metal cyanide. The use of phase-transfer catalysis offers significant advantages in terms of reaction rate and yield. For starting materials such as 2-chlorotoluene, a two-step synthesis involving initial side-chain chlorination followed by cyanation is a viable alternative. The Sandmeyer reaction, while a powerful tool in aromatic chemistry, yields the isomeric 2-chlorobenzonitrile and should be considered when this specific isomer is the target compound. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific requirements for product purity. This guide provides the necessary foundational information for researchers and professionals to make informed decisions regarding the synthesis of this important chemical intermediate.

References

- 1. This compound | 2856-63-5 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. snowhitechem.com [snowhitechem.com]

- 4. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

Methodological & Application

Application Notes: Synthesis of (S)-(+)-Clopidogrel Bisulfate from 2-Chlorobenzyl Cyanide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clopidogrel (B1663587) is a potent antiplatelet agent belonging to the thienopyridine class of drugs.[1][2][3] It functions as an irreversible inhibitor of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, which is crucial for platelet aggregation and the formation of blood clots.[4][5] Consequently, it is widely prescribed for the prevention and treatment of thrombotic events in patients with coronary artery, peripheral vascular, and cerebrovascular diseases.[4] The biologically active form is the (S)-(+)-enantiomer.[3] This document details a synthetic route to (S)-(+)-Clopidogrel bisulfate, commencing with 2-chlorobenzyl cyanide. The overall yield for this multi-step synthesis is approximately 16%.[1][2]

Overall Synthesis Pathway

The synthesis of clopidogrel from this compound is a multi-step process involving bromination, condensation, hydrolysis, esterification, chiral resolution, and finally, salt formation.[1][2]

Caption: Overall reaction scheme for the synthesis of (S)-(+)-Clopidogrel Bisulfate.

Experimental Protocols

Step 1: Synthesis of α-Bromo-2-chlorophenylacetonitrile (Intermediate B)

This step involves the bromination of the starting material, this compound.

-

Protocol: A detailed protocol for this specific bromination step starting from this compound is outlined in the literature, often involving radical initiators or light.[1][2] An analogous process for a similar substrate, α-bromo-2-chlorophenyl acetic acid, is also well-documented.[6] The reaction typically involves treating the starting material with a brominating agent in a suitable solvent.

Step 2: Synthesis of Racemic (±)-Clopidogrel Nitrile (Intermediate C)

This key step involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the bromo-nitrile intermediate.[3]

-

Protocol:

-

Dissolve α-bromo-2-chlorophenylacetonitrile (Intermediate B) in a suitable organic solvent such as methanol (B129727).

-

Add sodium bicarbonate to the solution.

-

Add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and reflux the mixture for approximately 4 hours.[6]

-

After the reaction is complete, distill the methanol to obtain a thick mass.

-

Add water to the residue and extract the product with an organic solvent like chloroform.[6]

-

Distill the organic solvent to yield the crude racemic nitrile intermediate. This intermediate is often taken to the next step without extensive purification.[1]

-

Step 3: Synthesis of Racemic (±)-Clopidogrel Carboxylic Acid (Intermediate D)

The nitrile group is hydrolyzed under basic conditions to form the corresponding carboxylic acid. This often proceeds through an amide intermediate.[3]

-

Protocol:

-

Perform an alkaline hydrolysis on the racemic nitrile (Intermediate C).[3]

-

Use a mixture of sodium hydroxide, a phase transfer catalyst like benzyl (B1604629) triethylammonium (B8662869) chloride (TEBA), and a solvent system such as dilute methanol.[3]

-

The reaction first converts the nitrile to the corresponding amide, which is then further hydrolyzed to the carboxylic acid upon continued reaction.[3]

-

After completion, the reaction is worked up by acidification to precipitate the racemic carboxylic acid, which is then filtered and dried.

-

Step 4: Synthesis of Racemic (±)-Clopidogrel Base (Intermediate E)

A Fischer esterification reaction is employed to convert the carboxylic acid to its methyl ester.

-

Protocol:

-

Suspend the racemic carboxylic acid (Intermediate D) in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extract the racemic clopidogrel base with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain the oily racemic clopidogrel base.[1]

-

Step 5: Chiral Resolution of (±)-Clopidogrel to obtain (S)-(+)-Clopidogrel Base (F)

The resolution of the racemic mixture is a critical step to isolate the pharmacologically active S-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-camphorsulfonic acid.[3][4][7][8]

-

Protocol:

-

Dissolve the racemic clopidogrel base (Intermediate E) in a suitable solvent, such as acetone (B3395972) or toluene.[3][4][8]

-

Add a solution of L-(-)-camphor-10-sulfonic acid in the same solvent.

-

Stir the mixture, allowing the diastereomeric salt of (S)-(+)-Clopidogrel to selectively crystallize out of the solution. The R-enantiomer typically remains in the mother liquor.[7][8]

-

Filter the precipitated solid, which is the (S)-(+)-Clopidogrel camphor (B46023) sulfonate salt.

-

To obtain the free base, dissolve the salt in a mixture of water and an organic solvent (e.g., dichloromethane).

-

Add a weak base, such as 10% sodium carbonate solution, to adjust the pH to ~7.0-7.6, which neutralizes the camphor sulfonic acid and liberates the free (S)-base into the organic layer.[4][8]

-

Separate the organic layer, wash with water, and concentrate under vacuum to yield the (S)-(+)-Clopidogrel free base.[4]

-

Step 6: Synthesis of (S)-(+)-Clopidogrel Bisulfate (G)

The final step is the formation of the stable, crystalline bisulfate salt, which is the form used in pharmaceutical formulations.

-

Protocol:

-

Dissolve the (S)-(+)-Clopidogrel free base (F) in a suitable solvent like acetone.[4]

-

Cool the solution to around 0-5°C.

-

Slowly add concentrated sulfuric acid (98%) while stirring.[4]

-

Stir the mixture for several hours to allow for complete precipitation of the bisulfate salt.

-

Filter the resulting white solid, wash with cold acetone, and dry under vacuum to obtain the final product, (S)-(+)-Clopidogrel bisulfate.[4]

-

Data Summary

The following table summarizes typical reaction parameters. Note that conditions can be optimized for scale and specific laboratory equipment.

| Step | Starting Material | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield |

| 1 | This compound | Brominating Agent, Solvent | Varies | Varies | High |

| 2 | α-Bromo-2-chlorophenylacetonitrile | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl, NaHCO₃, Methanol | Reflux (~65°C) | 4 | ~85%[3] |

| 3 | Racemic Nitrile (C) | NaOH, TEBA, aq. Methanol | Varies | Varies | Good |

| 4 | Racemic Acid (D) | Methanol, H₂SO₄ (cat.) | Reflux (~65°C) | Varies | High |

| 5 | Racemic Base (E) | L-camphorsulfonic acid, Acetone/Toluene | 0-25°C | 6-12 | ~35-40% (for S-isomer)[4] |

| 6 | (S)-(+)-Clopidogrel Base (F) | H₂SO₄, Acetone | 0-5°C | >2 | >90%[9] |

| Overall | This compound | - | - | - | ~16% [1][2] |

Workflows and Logical Diagrams

General Experimental Workflow

The following diagram illustrates the typical workflow for a single synthetic step in this process.

Caption: A generalized workflow for a typical chemical synthesis step.

Chiral Resolution and Racemization Logic

The economic viability of the synthesis can be improved by recycling the undesired R-(-)-enantiomer. This is achieved by racemizing it back to the (±)-clopidogrel mixture, which can then be reintroduced into the resolution step.[6][10]

Caption: Logical workflow for chiral resolution and recycling of the undesired enantiomer.

References

- 1. researchgate.net [researchgate.net]

- 2. The synthesis of clopidogrel [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. jddtonline.info [jddtonline.info]

- 6. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]

- 7. US7446200B2 - Rapid resolution process of clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph-form I - Google Patents [patents.google.com]

- 8. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]

- 9. US7763730B2 - Method preparation clopidogrel and intermediates used therein - Google Patents [patents.google.com]

- 10. EP2155756A1 - Processes for the preparation of clopidogrel - Google Patents [patents.google.com]

Application Notes and Protocols for 2-Chlorobenzyl Cyanide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2-chlorobenzyl cyanide as a key precursor in the synthesis of pharmaceuticals. The following sections outline its application in the production of the antiplatelet agent Clopidogrel and the antihistamine Pheniramine (B192746), highlighting key chemical transformations such as bromination, condensation, and alkylation.

Synthesis of Clopidogrel from this compound

This compound is a crucial starting material for the synthesis of Clopidogrel, a widely used antiplatelet medication. The synthetic route involves a multi-step process beginning with the bromination of this compound, followed by condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, hydrolysis, esterification, and final resolution to obtain the active (S)-enantiomer. The overall yield for this synthesis is approximately 16%.[1]

Signaling Pathway of Clopidogrel

The following diagram illustrates the mechanism of action of Clopidogrel.

Caption: Mechanism of action of Clopidogrel.

Experimental Workflow for Clopidogrel Synthesis

The synthesis of Clopidogrel from this compound follows a sequential process outlined below.

Caption: Synthetic workflow for Clopidogrel.

Quantitative Data for Clopidogrel Synthesis

| Step | Intermediate/Product | Key Reagents | Yield |

| 1 | α-Bromo-2-chlorobenzyl cyanide | Brominating agent (e.g., NBS) | Not specified |

| 2 | α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetonitrile | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Not specified |

| 3 | (±)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid | Acid or base | Not specified |

| 4 | (±)-Methyl α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate | Methanol (B129727), Acid catalyst | Not specified |

| 5 | (S)-Clopidogrel | Resolving agent (e.g., L-camphorsulfonic acid) | Not specified |

| Overall | Clopidogrel | - | 16% [1] |

Experimental Protocols

Step 1: Bromination of this compound A detailed experimental protocol for the bromination of this compound was not explicitly found in the search results. However, a general procedure for benzylic bromination involves the use of a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, followed by reflux.

Step 2: Condensation with 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine The resulting α-bromo-2-chlorobenzyl cyanide is condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Step 3 & 4: Hydrolysis and Esterification The nitrile group of the condensation product is hydrolyzed to a carboxylic acid, which is then esterified to the corresponding methyl ester. One method involves reacting the intermediate with methanol in the presence of sulfuric acid and dimethyl sulfate (B86663), yielding the methyl ester with a reported yield of 67%.